molecular formula C13H12BrN3O B3858180 5-bromo-2-methoxybenzaldehyde 2-pyridinylhydrazone

5-bromo-2-methoxybenzaldehyde 2-pyridinylhydrazone

Cat. No.: B3858180
M. Wt: 306.16 g/mol
InChI Key: JTRCPGGTTFBNGQ-CXUHLZMHSA-N
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Description

5-bromo-2-methoxybenzaldehyde 2-pyridinylhydrazone is an organic compound that combines the structural features of 5-bromo-2-methoxybenzaldehyde and 2-pyridinylhydrazone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its utility as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxybenzaldehyde 2-pyridinylhydrazone typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 2-pyridinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for refluxing, filtration, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxybenzaldehyde 2-pyridinylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzaldehyde derivatives.

Scientific Research Applications

5-bromo-2-methoxybenzaldehyde 2-pyridinylhydrazone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxybenzaldehyde 2-pyridinylhydrazone involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure enables it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methoxybenzaldehyde: Shares the benzaldehyde moiety but lacks the hydrazone linkage.

    2-pyridinylhydrazone: Contains the hydrazone linkage but lacks the brominated benzaldehyde moiety.

    5-bromo-2-methoxybenzylidenehydrazone: Similar structure but with different substituents.

Uniqueness

5-bromo-2-methoxybenzaldehyde 2-pyridinylhydrazone is unique due to the combination of the brominated benzaldehyde and the pyridinylhydrazone moieties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-18-12-6-5-11(14)8-10(12)9-16-17-13-4-2-3-7-15-13/h2-9H,1H3,(H,15,17)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRCPGGTTFBNGQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199352
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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